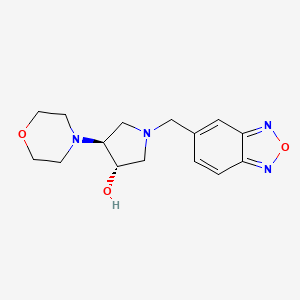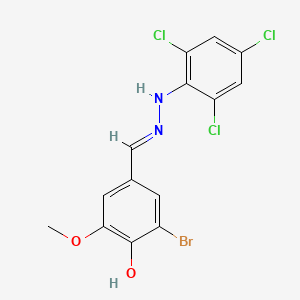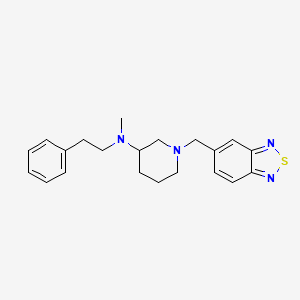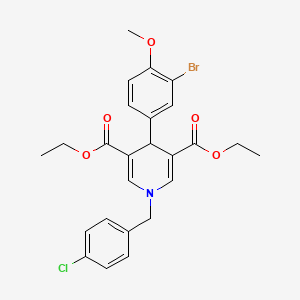![molecular formula C21H22N2O3 B6024187 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, also known as DAPI, is a fluorescent stain that is commonly used in scientific research. This compound is known for its ability to bind to DNA and is used to visualize the nucleus in a variety of cell types.
Wirkmechanismus
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione binds to the minor groove of DNA and has a preference for AT-rich regions. This binding results in a fluorescence emission that can be detected by a fluorescence microscope or flow cytometer. This compound is a non-specific DNA stain and can be used to stain both live and fixed cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is a non-toxic compound and does not interfere with cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is its ability to stain live cells. This allows for the visualization of dynamic cellular processes in real-time. Additionally, this compound is a relatively inexpensive compound and is widely available. However, one of the limitations of using this compound is its non-specific binding to DNA. This can result in background staining and can make it difficult to distinguish between different cell types.
Zukünftige Richtungen
There are several future directions for the use of 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione in scientific research. One area of interest is the development of new fluorescent dyes that can be used to stain specific cell types. Additionally, there is a need for the development of new imaging techniques that can be used to visualize cellular processes in real-time. Finally, there is a need for the development of new assays that can be used to study the effects of this compound on cellular processes.
Synthesemethoden
The synthesis of 4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 4-methoxyphenyl-2,4-dihydroxybutanoic acid. This intermediate is then reacted with diethylamine to form the final product, this compound. The synthesis of this compound is relatively easy and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione is commonly used in scientific research as a fluorescent stain to visualize the nucleus in a variety of cell types. This compound is used in a variety of techniques, including fluorescence microscopy, flow cytometry, and DNA staining assays. This compound is commonly used to study cell division, apoptosis, and DNA damage.
Eigenschaften
IUPAC Name |
(4E)-4-(diethylaminomethylidene)-2-(4-methoxyphenyl)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-22(5-2)14-19-17-8-6-7-9-18(17)20(24)23(21(19)25)15-10-12-16(26-3)13-11-15/h6-14H,4-5H2,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMALKYOTZPQWTM-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2,4-dimethyl-5-({[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]amino}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6024106.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)

![N~1~-[1-(cyclohexylmethyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6024138.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6024154.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)


![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)

![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)